Increased Lipophilicity vs. De-Chloro Analog: Impact on Membrane Permeability and Formulation
The presence of the 2-chloro substituent in [(2-Chlorophenyl)methyl](methoxy)amine increases its lipophilicity compared to the unsubstituted analog, benzyl(methoxy)amine. This is reflected in a higher computed partition coefficient (XLogP3-AA). Increased lipophilicity is a critical parameter for passive membrane permeability and blood-brain barrier penetration, influencing the selection of this building block for CNS-targeted drug discovery programs [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | Benzyl(methoxy)amine (CAS 20056-98-8) has an XLogP3-AA of 1.1 |
| Quantified Difference | Increase of 0.9 log units |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem) |
Why This Matters
A 0.9 log unit increase in LogP can translate to a substantial improvement in membrane permeability, directly influencing the oral bioavailability potential of derived drug candidates and guiding procurement for CNS projects.
- [1] PubChem Compound Summary for CID 13192618, [(2-Chlorophenyl)methyl](methoxy)amine, Computed Properties (XLogP3-AA). View Source
